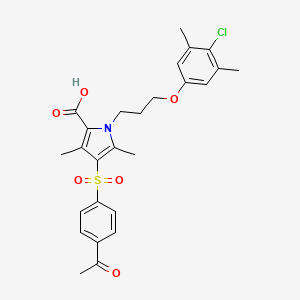

Mcl-1 inhibitor 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H28ClNO6S |

|---|---|

Molecular Weight |

518.0 g/mol |

IUPAC Name |

4-(4-acetylphenyl)sulfonyl-1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-3,5-dimethylpyrrole-2-carboxylic acid |

InChI |

InChI=1S/C26H28ClNO6S/c1-15-13-21(14-16(2)23(15)27)34-12-6-11-28-18(4)25(17(3)24(28)26(30)31)35(32,33)22-9-7-20(8-10-22)19(5)29/h7-10,13-14H,6,11-12H2,1-5H3,(H,30,31) |

InChI Key |

MKUKBCVJQXCFKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCCCN2C(=C(C(=C2C(=O)O)C)S(=O)(=O)C3=CC=C(C=C3)C(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of the Mcl-1 Inhibitor S63845

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which are critical regulators of the intrinsic apoptosis pathway.[1] Overexpression of Mcl-1 is a common feature in a wide range of cancers, including both hematologic malignancies and solid tumors, where it contributes to tumor cell survival and resistance to conventional therapies.[1][2] S63845 is a first-in-class, potent, and highly selective small-molecule inhibitor of Mcl-1.[2][3] It was developed as a BH3 mimetic, a class of drugs designed to mimic the action of pro-apoptotic BH3-only proteins, thereby restoring the cell's natural ability to undergo programmed cell death. This guide provides a detailed technical overview of the mechanism of action of S63845, supported by quantitative data and experimental protocols for its characterization.

Core Mechanism of Action: A Selective BH3 Mimetic

S63845 executes its anti-cancer effects by directly engaging and neutralizing Mcl-1, which triggers the intrinsic, or mitochondrial, pathway of apoptosis. The mechanism can be detailed as follows:

-

High-Affinity Binding: S63845 is designed to fit into the hydrophobic BH3-binding groove on the Mcl-1 protein.[2][3][4] It binds to this site with high affinity and specificity, effectively acting as a competitive inhibitor.[1][4]

-

Disruption of Protein-Protein Interactions: In cancer cells dependent on Mcl-1, the Mcl-1 protein sequesters pro-apoptotic "effector" proteins, primarily Bak and to some extent Bax, preventing their activation.[1][5][6] By occupying the BH3-binding groove, S63845 displaces these pro-apoptotic partners from Mcl-1.[4]

-

Activation of BAX/BAK: Once liberated from Mcl-1, pro-apoptotic effector proteins BAX and BAK are free to oligomerize on the outer mitochondrial membrane.[2][4][7]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The BAX/BAK oligomers form pores in the mitochondrial membrane, leading to MOMP. This event is considered the point-of-no-return for apoptosis.[8]

-

Caspase Cascade Activation: MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[8] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8]

The entire process is critically dependent on the presence of BAX and/or BAK, confirming the on-target activity of S63845 through the mitochondrial apoptosis pathway.[2][9]

Quantitative Profile of S63845

The efficacy of S63845 is defined by its high binding affinity for Mcl-1 and its potent cytotoxic activity against Mcl-1-dependent cancer cells.

Table 1: Binding Affinity of S63845 to BCL-2 Family Proteins

| Target Protein | Binding Affinity (Kd) | Method | Reference |

| Human Mcl-1 | 0.19 nM | Not Specified | [4][9] |

| Mouse Mcl-1 | ~1.14 nM (6-fold lower affinity) | Not Specified | [10][11] |

| Human BCL-2 | No discernible binding | Not Specified | [4][9] |

| Human BCL-XL | No discernible binding | Not Specified | [4][9] |

Table 2: In Vitro Cytotoxicity of S63845

| Cancer Type | Cell Line(s) | Potency | Key Finding | Reference |

| Multiple Myeloma | H929, etc. | IC50 < 1 µM | Highly sensitive | [4] |

| Acute Myeloid Leukemia (AML) | MOLM-13, etc. | IC50 < 1 µM | Highly sensitive | [4] |

| Lymphoma | Eµ-Myc models | IC50 ~25 nM (humanized Mcl-1) | Potent activity | [11] |

| Breast Cancer | TNBC, HER2+ | Synergistic with docetaxel, trastuzumab | Combination benefit | [12] |

| Various Solid Tumors | Multiple lines | Variable | Effective alone or in combination | [2] |

Key Experimental Protocols for Characterization

Validating the mechanism of action of an Mcl-1 inhibitor like S63845 involves a series of biochemical, cellular, and in vivo assays.

Protocol 3.1: Determining Binding Affinity via Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize recombinant, purified human Mcl-1 protein onto a sensor chip surface.

-

Analyte Injection: Flow serial dilutions of S63845 in a suitable running buffer over the sensor surface.

-

Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of S63845 binding to the immobilized Mcl-1. This is recorded in real-time as a sensorgram.

-

Analysis: Fit the association and dissociation curves from the sensorgram to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Protocol 3.2: Assessing Cellular Apoptosis via Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Seed Mcl-1 dependent cells (e.g., multiple myeloma cell line H929) in 6-well plates and treat with a dose range of S63845 or vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protocol 3.3: Validating On-Target Mechanism via Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Treat cells (e.g., HeLa cells overexpressing Flag-tagged Mcl-1) with S63845 or vehicle for a short duration (e.g., 4 hours) to observe direct effects on protein complexes.[9] Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody conjugated to magnetic or agarose beads to pull down the Flag-Mcl-1 protein and its binding partners.

-

Washing: Wash the beads several times to remove non-specific binders.

-

Elution and Western Blotting: Elute the protein complexes from the beads. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Mcl-1, BAK, and BAX to determine if S63845 treatment disrupts the Mcl-1/BAK or Mcl-1/BAX interaction.[9]

Protocol 3.4: In Vivo Efficacy Assessment in a Xenograft Model

-

Tumor Implantation: Subcutaneously or intravenously inject cancer cells (e.g., RPMI-8226 multiple myeloma cells) into immunocompromised mice (e.g., BRG mice).[13]

-

Treatment: Once tumors are established, randomize mice into treatment groups: vehicle control, S63845, and potentially a combination agent. Administer S63845 intravenously at a specified dose and schedule (e.g., 12.5 mg/kg, weekly).[13]

-

Monitoring: Monitor tumor volume using caliper measurements or bioluminescence imaging over time. Monitor mouse body weight and general health as indicators of toxicity.[9][13]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise tumors for downstream analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and apoptotic markers.

Conclusion

The Mcl-1 inhibitor S63845 is a highly specific BH3 mimetic that potently induces apoptosis in Mcl-1-dependent cancer cells.[2][7] Its mechanism of action is centered on its ability to bind the BH3 groove of Mcl-1, thereby liberating the pro-apoptotic proteins BAX and BAK to trigger mitochondrial-mediated cell death.[4][10] Preclinical studies have demonstrated its significant anti-tumor activity both as a single agent and in combination with other anti-cancer drugs, providing a strong rationale for its clinical development in treating a wide array of malignancies.[2][12][13]

References

- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]

- 8. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]

- 9. selleckchem.com [selleckchem.com]

- 10. | BioWorld [bioworld.com]

- 11. ashpublications.org [ashpublications.org]

- 12. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Mcl-1 inhibitor 6 binding affinity and selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of Mcl-1 inhibitor 6, a potent and selective antagonist of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). This document includes quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and a representative experimental workflow.

Core Compound: this compound

This compound is an orally active small molecule designed to specifically target the BH3-binding groove of Mcl-1, thereby inducing apoptosis in Mcl-1-dependent cancer cells. Its high affinity and selectivity make it a valuable tool for basic research and a promising candidate for further drug development.

Chemical Structure:

(Note: A visual representation of the chemical structure for "this compound" is not available in the provided search results. For a definitive structure, please refer to the primary scientific literature or supplier documentation.)

Quantitative Data: Binding Affinity and Selectivity

The binding profile of this compound has been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data, demonstrating its high affinity for Mcl-1 and significant selectivity over other Bcl-2 family members.

Table 1: Binding Affinity of this compound for Mcl-1

| Parameter | Value | Assay Method | Reference |

| Kd (Dissociation Constant) | 0.23 nM | Not Specified | [1] |

| Ki (Inhibition Constant) | 0.02 µM | Not Specified | [1] |

Table 2: Selectivity Profile of this compound against Bcl-2 Family Proteins

| Protein | K_d_ (µM) | K_i_ (µM) | Selectivity (fold vs. Mcl-1 K_d_) | Assay Method | Reference |

| Mcl-1 | 0.00023 | 0.02 | - | Not Specified | [1] |

| Bcl-2 | >10 | 10 | >43,478 | Not Specified | [1] |

| Bcl-xL | >10 | - | >43,478 | Not Specified | [1] |

| Bcl-w | >10 | - | >43,478 | Not Specified | [1] |

| Bcl2A1 | >10 | - | >43,478 | Not Specified | [1] |

| Bfl-1 | - | 1.57 | - | Not Specified | [1] |

Table 3: Cellular Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| H929 | Multiple Myeloma | 0.36 | 72 h | [1] |

| MV4-11 | Acute Myeloid Leukemia | - | 72 h | [1] |

| SK-BR-3 | Breast Cancer | - | 72 h | [1] |

| NCI-H23 | Non-Small Cell Lung Cancer | 3.02 | 72 h | [1] |

| K562 | Chronic Myeloid Leukemia | >30 | 72 h | [1] |

Signaling Pathway and Mechanism of Action

Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. This compound competitively binds to the BH3 groove of Mcl-1, displacing these pro-apoptotic partners and triggering the apoptotic cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and selectivity of Mcl-1 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the disruption of the Mcl-1/Bim interaction by an inhibitor.

Materials:

-

Recombinant human Mcl-1 protein (His-tagged)

-

Biotinylated Bim BH3 peptide

-

Terbium (Tb)-conjugated anti-His antibody (donor)

-

Streptavidin-conjugated d2 (SA-d2) or similar fluorophore (acceptor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.05% BSA)

-

384-well low-volume black plates

-

TR-FRET compatible microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of Mcl-1 protein and a 2X solution of biotinylated Bim BH3 peptide in assay buffer. The final concentrations should be optimized based on the K_d_ of the interaction, typically in the low nanomolar range.

-

Prepare a 4X solution of the Tb-anti-His antibody and SA-d2 acceptor in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to create a 4X working solution.

-

-

Assay Procedure:

-

Add 5 µL of the 4X inhibitor solution to the wells of the 384-well plate. Include controls with DMSO only.

-

Add 5 µL of the 2X Mcl-1 protein solution to all wells.

-

Add 5 µL of the 2X biotinylated Bim BH3 peptide solution to all wells.

-

Incubate at room temperature for 30 minutes.

-

Add 5 µL of the 4X Tb-anti-His and SA-d2 acceptor mix to all wells.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET microplate reader using an excitation wavelength of 340 nm and measuring emission at 620 nm (Terbium) and 665 nm (acceptor).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from Mcl-1 by an inhibitor.

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim)

-

Assay buffer (e.g., PBS with 0.01% Triton X-100)

-

384-well black, non-binding surface plates

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of Mcl-1 protein in assay buffer. The final concentration should be determined by a titration experiment to be at or near the K_d_ of the fluorescent peptide.

-

Prepare a 2X solution of the fluorescently labeled BH3 peptide in assay buffer (final concentration typically 1-5 nM).

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to create a 4X working solution.

-

-

Assay Procedure:

-

Add 10 µL of the 4X inhibitor solution to the wells of the 384-well plate. Include controls for "free peptide" (buffer only) and "bound peptide" (DMSO only).

-

Add 10 µL of the 2X Mcl-1 protein solution to all wells except the "free peptide" controls.

-

Add 20 µL of the 2X fluorescently labeled BH3 peptide solution to all wells.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization (in millipolarization units, mP) on a suitable microplate reader.

-

Plot the mP values against the logarithm of the inhibitor concentration.

-

Fit the data to a competitive binding equation to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR)

SPR is used to determine the kinetics (k_on_ and k_off_) and affinity (K_d_) of the inhibitor binding to Mcl-1.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human Mcl-1 protein

-

Running buffer (e.g., HBS-EP+)

-

This compound solutions at various concentrations in running buffer

Protocol:

-

Immobilization of Mcl-1:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the Mcl-1 protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

A reference flow cell should be prepared similarly but without Mcl-1 immobilization.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound in running buffer over both the Mcl-1 and reference flow cells.

-

Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.

-

Regenerate the sensor surface between inhibitor injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the Mcl-1 flow cell data to obtain specific binding sensorgrams.

-

Globally fit the association and dissociation curves from the different inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_ = k_off_ / k_on_).

-

Conclusion

This compound is a highly potent and selective inhibitor of Mcl-1. The data presented in this guide, obtained through rigorous biochemical and biophysical assays, underscore its potential as a valuable tool for cancer research and as a lead compound for the development of novel anti-cancer therapeutics. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in other research settings.

References

An In-Depth Technical Guide to the In Vitro Activity of Mcl-1 Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) is a pivotal anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its overexpression is a common feature in a wide array of human cancers, where it plays a crucial role in promoting tumor cell survival and conferring resistance to various cancer therapies.[1][2][3] This has established Mcl-1 as a high-priority therapeutic target in oncology.[4] Mcl-1 inhibitors, designed as BH3 mimetics, function by binding to the BH3-binding groove of Mcl-1, thereby preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[1][5] This action liberates the pro-apoptotic factors, triggering the intrinsic apoptosis pathway and leading to programmed cell death.[1][2] This guide provides a detailed technical overview of the in vitro activity of a specific potent and selective small-molecule agent, Mcl-1 inhibitor 6.

Biochemical Profile and Selectivity

This compound demonstrates high-affinity binding to Mcl-1 and is characterized by its superior selectivity against other members of the Bcl-2 family. This selectivity is critical for minimizing off-target effects, such as thrombocytopenia associated with Bcl-xL inhibition.[6]

Table 1: Biochemical Activity and Selectivity of this compound

| Target Protein | Assay Type | Value | Reference |

|---|---|---|---|

| Mcl-1 | Kd | 0.23 nM | [7] |

| Mcl-1 | Ki | 0.02 µM (20 nM) | [7] |

| Mcl-1 | IC50 (ELISA, Bim-BH3) | 10 nM | [8] |

| Bcl-2 | Kd | >10 µM | [7] |

| Bcl-2 | Ki | 10 µM | [7] |

| Bcl-2 | IC50 (ELISA, Bim-BH3) | 20 nM | [8] |

| Bcl-xL | Kd | >10 µM | [7] |

| Bcl-w | Kd | >10 µM | [7] |

| Bcl2A1 (Bfl-1) | Kd | >10 µM | [7] |

| Bfl-1 | Ki | 1.57 µM |[7] |

Cellular Activity and Antiproliferative Effects

The potent biochemical inhibition of Mcl-1 by inhibitor 6 translates into effective antiproliferative and pro-apoptotic activity in Mcl-1-dependent cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| H929 | Multiple Myeloma | 72 h | 0.36 | [7] |

| MV4-11 | Acute Myeloid Leukemia | 72 h | 3.02 | [7] |

| SK-BR-3 | Breast Cancer | 72 h | Not specified | [7] |

| NCI-H23 | Non-Small Cell Lung Cancer | 72 h | Not specified | [7] |

| K562 | Chronic Myeloid Leukemia | 72 h | >30 |[7] |

The IC50 range for SK-BR-3 and NCI-H23 falls within 0.36-3.02 µM.[7] The high IC50 value in the K562 cell line demonstrates selectivity and reduced activity in Mcl-1 insensitive lines.[7]

Mechanism of Action: Induction of Apoptosis

This compound exerts its anticancer effects by directly engaging the intrinsic apoptotic pathway. By inhibiting Mcl-1, the inhibitor causes the release of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), subsequent caspase activation, and ultimately, cell death.

Caption: this compound blocks Mcl-1, freeing Bak/Bax to induce apoptosis.

Cellular studies confirm this mechanism. Treatment of H929 multiple myeloma cells with this compound at concentrations of 1 and 5 µM for 48 hours resulted in a significant, concentration-dependent induction of apoptosis.[7] Furthermore, a 4-hour treatment with 0.1 and 5 µM of the inhibitor led to a remarkable and dose-dependent increase in the cleavage of poly (ADP-ribose) polymerase (PARP), a key hallmark of caspase-mediated apoptosis.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. The following are representative protocols for the key assays used to characterize this compound.

4.1. Competitive Binding Assay (ELISA)

This protocol is a standard method for determining the IC50 value of an inhibitor for a protein-protein interaction.

-

Plate Coating : Coat a 96-well high-binding microplate with recombinant Mcl-1 protein overnight at 4°C.

-

Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

-

Blocking : Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.

-

Inhibitor Incubation : Add serial dilutions of this compound (typically in DMSO, with a final concentration ≤1%) to the wells.

-

Competitive Binding : Immediately add a constant concentration of biotinylated Bim-BH3 peptide to all wells. Incubate for 2-3 hours at room temperature to allow for competitive binding.

-

Detection : Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

-

Substrate Addition : Wash the plate. Add an HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Data Analysis : Measure the absorbance at 450 nm. Plot the absorbance against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

4.2. Cell Viability / Antiproliferation Assay

This assay measures the ability of a compound to inhibit cell growth.

-

Cell Seeding : Seed cancer cells (e.g., H929, MV4-11) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[7]

-

Viability Reagent : Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.

-

Incubation : Incubate according to the manufacturer's instructions (e.g., 10 minutes at room temperature).

-

Luminescence Reading : Measure the luminescent signal using a plate reader.

-

Data Analysis : Normalize the results to vehicle-treated control cells. Plot the percentage of viability against the log of inhibitor concentration and calculate the IC50 value using non-linear regression.

4.3. Western Blot for PARP Cleavage

This method detects a key marker of apoptosis.

-

Cell Treatment and Lysis : Treat cells (e.g., H929) with this compound (e.g., 0.1, 5 µM for 4 hours) and a vehicle control.[7] Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved PARP. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of an 89 kDa band for cleaved PARP indicates apoptosis.

Caption: A typical workflow for in vitro characterization of an Mcl-1 inhibitor.

Summary

This compound is a highly potent and selective small molecule that effectively targets the Mcl-1 protein. Its in vitro profile is distinguished by nanomolar binding affinity, significant selectivity over other Bcl-2 family proteins, and robust, dose-dependent induction of apoptosis in Mcl-1-dependent cancer cell lines.[7][8] The clear mechanism of action, confirmed by the induction of apoptotic markers like cleaved PARP, establishes this compound as a valuable tool for cancer research and a promising scaffold for the development of targeted therapeutics.

References

- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. captortherapeutics.com [captortherapeutics.com]

- 4. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. scienceopen.com [scienceopen.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Mcl-1 Inhibitor 6: A Technical Guide to Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival member of the B-cell lymphoma 2 (Bcl-2) protein family. Its primary function is to inhibit apoptosis, or programmed cell death, by sequestering pro-apoptotic proteins like Bak and Noxa.[1] In numerous cancers, including hematological malignancies and solid tumors, Mcl-1 is overexpressed, contributing to tumor cell survival and resistance to conventional therapies.[2][3] This makes Mcl-1 a compelling target for anticancer drug development. Mcl-1 inhibitors, such as Mcl-1 inhibitor 6, are designed to disrupt the interaction between Mcl-1 and pro-apoptotic proteins, thereby triggering cancer cell death.[4] This technical guide provides an in-depth overview of the target validation studies for this compound, including its binding affinity, cellular activity, and in vivo efficacy, along with detailed experimental protocols and visual representations of the underlying biological pathways.

Data Presentation

Table 1: In Vitro Binding Affinity and Selectivity of this compound and Related Compounds

| Compound | Target | Assay Type | Kd (nM) | Ki (nM) | Selectivity vs. Bcl-2 (fold) | Selectivity vs. Bcl-xL (fold) | Reference |

| This compound | Mcl-1 | Not Specified | 0.23 | 0.02 | >500,000 | >500,000 | [5] |

| A-1210477 | Mcl-1 | Not Specified | - | 0.454 | >100 | >100 | [2][6] |

| S63845 | Mcl-1 | FP | - | 1.2 | >8,333 | >8,333 | [2] |

| VU661013 | Mcl-1 | Not Specified | - | - | - | - | [3] |

| AZD5991 | Mcl-1 | Not Specified | - | - | - | - | [1] |

| AMG-176 | Mcl-1 | Not Specified | - | - | - | - | [1] |

| Compound 26 | Mcl-1 | FPA | - | 1.8 (vs Bcl-2) | - | >20,000 | [7] |

| Compound 18 | Mcl-1 | TR-FRET | - | <0.2 | - | - | [8] |

| Compound 33 | Mcl-1 | FPA | 55 | - | 16 | 270 | [5] |

| UMI-77 | Mcl-1 | Not Specified | - | 490 | - | - | [9] |

| MIM1 | Mcl-1 | FPA | - | 4,780 | - | - | [5] |

| TW-37 | Mcl-1 | Not Specified | - | 260 | 1.1 | 4.3 | [2][10] |

| AT-101 | Mcl-1 | Not Specified | - | 180 | 1.8 | 2.7 | [2] |

FP: Fluorescence Polarization, TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer. Data for related compounds are included for comparative purposes.

Table 2: In Vitro Cellular Activity of this compound and Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | H929 | Multiple Myeloma | 0.36 | [5] |

| This compound | MV4-11 | Acute Myeloid Leukemia | Not Specified | [5] |

| This compound | SK-BR-3 | Breast Cancer | 3.02 | [11] |

| This compound | NCI-H23 | Non-Small Cell Lung Cancer | Not Specified | [5] |

| This compound | K562 | Chronic Myeloid Leukemia | >30 | [5] |

| A-1210477 | H929 | Multiple Myeloma | Low µM | [12] |

| S63845 | Various Hematological | Hematological Cancers | <0.1 | [6] |

| UMI-77 | BxPC-3 | Pancreatic Cancer | 3.4 - 12.5 | [12][13] |

| Compound 7 | B16F10 | Melanoma | 7.86 | [14] |

| Compound 1 | B16F10 | Melanoma | 24.72 | [14] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Mouse Xenograft | Hematological/Solid Tumors | 60 mg/kg PO or 20 mg/kg IP (every two days for 14 days) | Significant | [5] |

| Mouse Xenograft (A427) | Non-Small Cell Lung Cancer | 40 mg/kg (every 14 days) | 57% | [15] |

| Mouse Xenograft (NCI-H929) | Multiple Myeloma | 60 or 80 mg/kg IV (single dose) | Tumor Regression | [8] |

Signaling Pathways and Mechanisms of Action

Mcl-1 Signaling Pathway

Mcl-1 is a key node in the intrinsic apoptosis pathway. Its expression and stability are tightly regulated by various signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[16] Phosphorylation and ubiquitination play crucial roles in controlling Mcl-1's short half-life.

Mechanism of Action of Mcl-1 Inhibitors

Mcl-1 inhibitors function by binding to the BH3-binding groove of the Mcl-1 protein.[4] This competitive binding displaces pro-apoptotic proteins like Bak and Bim, which are then free to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of caspases, culminating in apoptosis.[4] Interestingly, some Mcl-1 inhibitors have been shown to paradoxically increase Mcl-1 protein stability, potentially through conformational changes that affect its ubiquitination and degradation.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[9]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations of the inhibitor to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assays

This protocol is based on the Promega Caspase-Glo® 3/7 Assay technical bulletin.

-

Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

This protocol follows general western blotting procedures for detecting PARP cleavage.

-

Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the 89 kDa fragment indicates apoptosis.

Co-Immunoprecipitation (Co-IP) for Mcl-1 Protein Interactions

This protocol is a general guide for Co-IP experiments.

-

Cell Lysis: Treat cells with this compound, harvest, and lyse in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Mcl-1 or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blot: Elute the proteins from the beads and analyze the eluate by western blotting using antibodies against potential interacting partners (e.g., Bak, Bim). A decrease in the co-immunoprecipitated partner in the presence of the inhibitor indicates target engagement.

In Vivo Xenograft Study

This is a general protocol for assessing the in vivo efficacy of Mcl-1 inhibitors.[8]

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., NCI-H929) into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Experimental Workflow Visualization

References

- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Evaluation and critical assessment of putative MCL-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Mcl-1 inhibitors through virtual screening, molecular dynamics simulations and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of Mcl-1 Inhibitor 6 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the survival and proliferation of various cancer cells, making it a prime target for therapeutic intervention. This guide provides an in-depth analysis of the structural basis of binding for a potent and selective Mcl-1 inhibitor, herein referred to as Mcl-1 inhibitor 6 (also designated as compound 40 in primary literature).

Core Principles of Mcl-1 Inhibition

Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins like Bak and Bim through its BH3-binding groove. Small molecule inhibitors are designed to competitively bind to this groove, displacing the pro-apoptotic partners and thereby triggering the apoptotic cascade in cancer cells. The binding affinity and selectivity of these inhibitors are paramount to their therapeutic efficacy and safety profile.

Quantitative Analysis of this compound Binding

The following table summarizes the key quantitative data for this compound, providing a comparative overview of its binding affinity, inhibitory concentration, and selectivity against other Bcl-2 family members.

| Compound | Target | Kd (nM) | Ki (μM) | IC50 (μM) | Cell Line |

| This compound | Mcl-1 | 0.23 | 0.02 | - | - |

| Bcl-2 | >10,000 | 10 | - | - | |

| Bcl2A1 | >10,000 | - | - | - | |

| Bcl-xL | >10,000 | - | - | - | |

| Bcl-w | >10,000 | - | - | - | |

| Bfl-1 | - | 1.57 | - | - | |

| H929 | - | - | 0.36 | Multiple Myeloma | |

| MV4-11 | - | - | 3.02 | Acute Myeloid Leukemia | |

| SK-BR-3 | - | - | - | Breast Cancer | |

| NCI-H23 | - | - | - | Non-small Cell Lung Cancer | |

| K562 | - | - | >30 | Chronic Myeloid Leukemia |

Data sourced from Zhu, P.-J., et al. (2021).[1]

Mcl-1 Signaling and Inhibition Pathway

The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptotic pathway and the mechanism of action of its inhibitors.

Caption: Mcl-1 promotes cell survival by inhibiting pro-apoptotic proteins. This compound blocks this interaction, leading to apoptosis.

Experimental Protocols

The characterization of this compound involves a series of key experiments to determine its binding affinity, selectivity, and cellular activity.

Recombinant Protein Expression and Purification

Human Mcl-1 (residues 172-327) and other Bcl-2 family proteins are typically expressed in E. coli as GST-fusion proteins. The fusion proteins are purified using glutathione-Sepharose affinity chromatography. The GST tag is subsequently cleaved by a specific protease (e.g., PreScission Protease), and the protein of interest is further purified by size-exclusion chromatography.

Binding Affinity Assays

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of the inhibitor to the target protein, allowing for the determination of the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction. The experiment involves titrating the inhibitor into a solution containing the purified Mcl-1 protein in a temperature-controlled microcalorimeter.

-

Fluorescence Polarization (FP) Assay: This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from Mcl-1 by the inhibitor. The change in fluorescence polarization is proportional to the amount of displaced peptide, from which the inhibition constant (Ki) can be calculated. Assays are typically performed in 384-well plates using a plate reader equipped with polarization filters.

Cellular Assays

-

Cell Viability/Proliferation Assays: Cancer cell lines with known dependence on Mcl-1 (e.g., H929, MV4-11) are treated with increasing concentrations of the inhibitor for a defined period (e.g., 72 hours). Cell viability is assessed using reagents like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells. The half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) is then determined.

-

Apoptosis Induction Assays: To confirm the mechanism of action, apoptosis induction is measured. This can be done by quantifying the activity of caspases 3 and 7 using a luminescent assay (e.g., Caspase-Glo 3/7) or by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP) via Western blotting.

Experimental Workflow for Mcl-1 Inhibitor Characterization

The following diagram outlines the typical workflow for the discovery and characterization of a novel Mcl-1 inhibitor.

References

The Pharmacokinetics of Mcl-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key mechanism for cancer cell survival and resistance to therapy, making it a prime target for novel anti-cancer drugs. The development of small molecule inhibitors of Mcl-1 has been a significant focus in oncology research. Understanding the pharmacokinetic properties of these inhibitors is paramount for their successful clinical translation. This technical guide provides an in-depth overview of the pharmacokinetics of potent and selective Mcl-1 inhibitors, based on publicly available preclinical data.

While specific pharmacokinetic data for a compound generically referred to as "Mcl-1 inhibitor 6" is limited in the public domain, this guide will utilize data from well-characterized Mcl-1 inhibitors to provide a comprehensive understanding of the typical pharmacokinetic profiles and the methodologies used for their assessment.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of several notable Mcl-1 inhibitors from preclinical studies. These parameters are crucial for predicting the drug's behavior in the body, including its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Pharmacokinetic Parameters of Mcl-1 Inhibitors in Rodents

| Compound | Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |

| This compound | Mouse | 10 mg/kg | PO | 2012.95[1] | - | - | 2.1[1] | 36.8[1] | - |

| This compound | Mouse | 3 mg/kg | IV | - | - | - | 2.3[1] | 15.18[1] | - |

| Compound 26 | Mouse | - | IV | - | - | - | - | Low | - |

| AMG 176 | Mouse | - | - | - | - | - | - | - | - |

| AZD5991 | Mouse | - | IV | - | - | - | - | - | - |

| S63845 | Mouse | - | - | - | - | - | - | - | - |

Data for Compound 26, AMG 176, AZD5991, and S63845 are mentioned in the literature as having been studied preclinically, but specific quantitative values from single-dose PK studies in rodents were not consistently available in the reviewed public documents. The development of many Mcl-1 inhibitors has been the subject of numerous patents, which may contain more detailed data.[2][3]

Table 2: Pharmacokinetic Parameters of Mcl-1 Inhibitors in Non-Rodents

| Compound | Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (mL/min/kg) | Volume of Distribution (Vss) (L/kg) |

| Compound 26 | Dog | - | IV | - | - | - | - | Low | - |

| AMG 176 | Dog | - | - | - | - | - | - | - | - |

Detailed public data for non-rodent pharmacokinetics of Mcl-1 inhibitors is sparse. Low clearance of Compound 26 in dogs has been reported, which is a desirable property for maintaining therapeutic concentrations.[4]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments typically cited in the preclinical evaluation of Mcl-1 inhibitors.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of an Mcl-1 inhibitor after intravenous (IV) and oral (PO) administration in mice.

Methodology:

-

Animal Model: Male or female BALB/c or CD-1 mice, typically 6-8 weeks old, are used. Animals are housed in a controlled environment with a standard diet and water ad libitum.

-

Drug Formulation: For IV administration, the Mcl-1 inhibitor is typically dissolved in a vehicle such as a mixture of saline, ethanol, and a solubilizing agent like PEG400. For PO administration, the compound is often formulated as a suspension in a vehicle like 0.5% methylcellulose.

-

Dosing:

-

IV Administration: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein.

-

PO Administration: A single dose (e.g., 10-50 mg/kg) is administered by oral gavage.

-

-

Blood Sampling: Blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., saphenous vein or cardiac puncture at termination) into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

-

Bioanalytical Method: The concentration of the Mcl-1 inhibitor in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7][8]

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd).

Bioanalytical Method using LC-MS/MS

Objective: To accurately and precisely quantify the concentration of an Mcl-1 inhibitor in plasma samples.

Methodology:

-

Sample Preparation: A protein precipitation method is commonly used. An internal standard (a molecule with similar chemical properties to the analyte) is added to the plasma samples. A precipitating agent, such as acetonitrile, is then added to precipitate the plasma proteins. The samples are vortexed and centrifuged to pellet the proteins. The supernatant, containing the drug and internal standard, is then collected for analysis.

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte and internal standard are separated from other plasma components on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected using multiple reaction monitoring (MRM) in positive or negative ion mode. Specific precursor-to-product ion transitions are monitored for the Mcl-1 inhibitor and the internal standard to ensure selectivity and sensitivity.

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards. The concentrations of the Mcl-1 inhibitor in the study samples are then calculated from this calibration curve.

Mandatory Visualizations

Mcl-1 Signaling Pathway in Apoptosis

Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, primarily Bak and Bim. Inhibition of Mcl-1 releases these pro-apoptotic factors, leading to the activation of the intrinsic apoptosis pathway.

Caption: Mcl-1 signaling pathway in apoptosis.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a preclinical pharmacokinetic study of a novel Mcl-1 inhibitor.

Caption: Experimental workflow for a pharmacokinetic study.

References

- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An updated patent review of Mcl-1 inhibitors (2020-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mcl-1 inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Preclinical Studies of Mcl-1 Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data for Mcl-1 inhibitor 6, a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a critical survival factor for various cancer cells, and its inhibition represents a promising therapeutic strategy in oncology.[1][2][3][4] This document summarizes the binding affinity, cellular activity, in vivo efficacy, and pharmacokinetic properties of this compound, presenting quantitative data in structured tables and detailing the experimental methodologies for key studies. Visual diagrams are included to illustrate the compound's mechanism of action and experimental workflows.

Mechanism of Action

This compound is an orally active and selective inhibitor of the Mcl-1 protein.[5] It functions as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 and preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[1][3][6] This disruption leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.[1][6] The high selectivity of this compound for Mcl-1 over other Bcl-2 family members, such as Bcl-2 and Bcl-xL, is a key characteristic, potentially leading to a wider therapeutic window and reduced off-target toxicities.[5]

Mechanism of Mcl-1 Inhibition

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies of this compound.

Table 1: Binding Affinity and Selectivity

| Target | Binding Constant (Kd) | Inhibitory Constant (Ki) | Selectivity over Bcl-2 Family |

| Mcl-1 | 0.23 nM[5] | 0.02 µM[5] | - |

| Bcl-2 | >10 µM[5] | 10 µM[5] | >500-fold vs. Ki |

| Bcl-xL | >10 µM[5] | - | >500-fold vs. Kd |

| Bcl-w | >10 µM[5] | - | >500-fold vs. Kd |

| Bfl-1 | - | 1.57 µM[5] | 78.5-fold vs. Ki |

| Bcl2A1 | >10 µM[5] | - | >500-fold vs. Kd |

Table 2: In Vitro Cellular Activity (72h treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| H929 | Multiple Myeloma | 0.36[5] |

| MV4-11 | Acute Myeloid Leukemia | - |

| SK-BR-3 | Breast Cancer | - |

| NCI-H23 | Non-Small Cell Lung Cancer | 3.02[5] |

| K562 | Chronic Myeloid Leukemia | >30[5] |

A range of IC50 values from 0.36-3.02 µM was reported for H929, MV4-11, SK-BR-3, and NCI-H23 cell lines.[5]

Table 3: In Vivo Efficacy (Xenograft Model)

| Administration Route | Dosage | Dosing Schedule | Tumor Growth Inhibition (T/C %) |

| Oral (PO) | 60 mg/kg | Every two days for 14 days | 37.30%[5] |

| Intraperitoneal (IP) | 20 mg/kg | Every two days for 14 days | 5.52%[5] |

Table 4: Pharmacokinetic Parameters

| Administration Route | Dose | Half-life (T1/2) | Clearance (CL) |

| Intravenous (IV) | 3 mg/kg | 2.3 hours[5] | 15.18 mL/min•kg[5] |

| Oral (PO) | 10 mg/kg | - | - |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices and the information available from the preclinical data sources.

Binding Affinity and Selectivity Assays

Objective: To determine the binding affinity (Kd) and inhibitory constant (Ki) of this compound against Mcl-1 and other Bcl-2 family proteins.

Methodology (Surface Plasmon Resonance - SPR for Kd):

-

Recombinant human Mcl-1 protein is immobilized on a sensor chip.

-

A series of concentrations of this compound are flowed over the chip.

-

The association and dissociation rates are measured to calculate the Kd.

-

The same procedure is repeated for other Bcl-2 family proteins (Bcl-2, Bcl-xL, Bcl-w, Bcl2A1) to assess selectivity.

Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET for Ki):

-

A reaction mixture is prepared containing recombinant Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., from Bak or Bim), and a labeled antibody against a tag on the Mcl-1 protein.

-

Various concentrations of this compound are added to the mixture.

-

The ability of the inhibitor to displace the fluorescent peptide from Mcl-1 is measured by the change in the FRET signal.

-

The Ki is calculated from the IC50 of this displacement curve.

TR-FRET Experimental Workflow

In Vitro Cell Proliferation Assay

Objective: To determine the anti-proliferative activity (IC50) of this compound in various cancer cell lines.

Methodology (MTT or CellTiter-Glo® Assay):

-

Cancer cells (e.g., H929, NCI-H23, K562) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for 72 hours.[5]

-

For MTT assay, MTT reagent is added, and after incubation, the formazan crystals are dissolved in a solvent. Absorbance is read at a specific wavelength.

-

For CellTiter-Glo®, the reagent is added to measure ATP levels, which correlate with cell viability. Luminescence is measured.

-

The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Apoptosis and PARP Cleavage Assays

Objective: To confirm that this compound induces apoptosis.

Methodology (Western Blot for PARP Cleavage):

-

H929 cells are treated with this compound (e.g., 0.1, 5 µM) for 4 hours.[5]

-

Cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against cleaved PARP and total PARP, followed by secondary antibodies.

-

Protein bands are visualized, and the upregulation of cleaved PARP indicates apoptosis.[5]

Methodology (Annexin V/PI Staining for Apoptosis):

-

Cells are treated with this compound for a specified time (e.g., 48 hours).[5]

-

Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Methodology:

-

Human tumor cells (e.g., from a responsive cell line) are subcutaneously implanted into immunodeficient mice.

-

When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally (60 mg/kg) or intraperitoneally (20 mg/kg) every two days for 14 days.[5]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, the tumor growth inhibition (T/C %) is calculated.

In Vivo Xenograft Study Workflow

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound.

Methodology:

-

Mice are administered this compound either intravenously (3 mg/kg) or orally (10 mg/kg).[5]

-

Blood samples are collected at various time points post-administration.

-

The concentration of this compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters, including half-life (T1/2) and clearance (CL), are calculated from the plasma concentration-time profile.

Conclusion

The early preclinical data for this compound demonstrate its potential as a potent and selective anti-cancer agent. Its high affinity for Mcl-1 translates into effective inhibition of proliferation in Mcl-1-dependent cancer cell lines and significant tumor growth inhibition in in vivo models.[5] The favorable pharmacokinetic profile with oral activity further supports its development as a therapeutic candidate.[5] Further studies are warranted to explore its efficacy in a broader range of cancer models and to evaluate its safety profile in more detail.

References

- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Mcl-1 Inhibitor 6 on the Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various human cancers, contributing to tumor progression and resistance to a broad range of anti-cancer therapies. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, particularly Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. Consequently, the development of small molecule inhibitors that directly target Mcl-1 has become a promising therapeutic strategy in oncology.

This technical guide focuses on Mcl-1 inhibitor 6 (also referred to as compound 6 or compound 40), an orally active and selective small molecule inhibitor of the Mcl-1 protein. We will delve into its mechanism of action, provide a summary of its inhibitory and cellular activities, detail relevant experimental protocols, and visualize the signaling pathways it modulates.

Data Presentation

The following tables summarize the quantitative data for this compound, showcasing its high affinity and selectivity for Mcl-1, as well as its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Binding Affinity and Inhibitory Constants

| Target Protein | Assay Type | Parameter | Value | Selectivity vs. Mcl-1 |

| Mcl-1 | - | Kd | 0.23 nM | - |

| Mcl-1 | - | Ki | 0.02 µM | - |

| Mcl-1 | ELISA (Bim-BH3) | IC50 | 10 nM [1] | - |

| Bcl-2 | - | Kd | >10 µM[2][3] | >43,478-fold |

| Bcl-2 | - | Ki | 10 µM[2][3][4] | 500-fold |

| Bcl-2 | ELISA (Bim-BH3) | IC50 | 20 nM[1] | 2-fold |

| Bcl2A1 | - | Kd | >10 µM[2][3] | >43,478-fold |

| Bcl-xL | - | Kd | >10 µM[2][3] | >43,478-fold |

| Bcl-w | - | Kd | >10 µM[2][3] | >43,478-fold |

| Bfl-1 | - | Ki | 1.57 µM[2][3][4] | 78.5-fold |

Data compiled from multiple sources. Variations in assay conditions may account for differences in reported values.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Exposure Time |

| H929 | Multiple Myeloma | IC50 | 0.36[2][3][4] | 72 h |

| MV4-11 | Acute Myeloid Leukemia | IC50 | 3.02[2][3][4] | 72 h |

| SK-BR-3 | Breast Cancer | IC50 | Not specified | 72 h |

| NCI-H23 | Non-small Cell Lung Cancer | IC50 | Not specified | 72 h |

| K562 | Chronic Myeloid Leukemia | IC50 | >30[2][3][4] | 72 h |

Mechanism of Action and Signaling Pathway

This compound functions as a BH3 mimetic, directly binding to the BH3-binding groove of the Mcl-1 protein with high affinity. This competitive inhibition disrupts the sequestration of pro-apoptotic proteins, primarily Bak, by Mcl-1. The release of Bak allows it to oligomerize in the outer mitochondrial membrane, leading to MOMP. This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, initiating the caspase cascade and culminating in apoptosis.

Caption: Mechanism of this compound-Induced Apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the apoptosis pathway.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

-

Materials:

-

H929, MV4-11, or other desired cell lines

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.01 to 30 µM) for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.

-

PARP Cleavage Assay (Western Blot)

This assay detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis, in response to this compound treatment.

-

Materials:

-

H929 cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-PARP, anti-cleaved PARP, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Western blotting imaging system

-

-

Procedure:

-

Seed H929 cells and treat with this compound (e.g., 0.1, 1, 5 µM) and a vehicle control for 4 hours.

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against PARP and cleaved PARP overnight at 4°C. Use an anti-β-actin antibody as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescence substrate.

-

Visualize the protein bands using an imaging system. An increase in the cleaved PARP band indicates apoptosis induction.

-

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of effector caspases 3 and 7, which are key executioners of apoptosis.

-

Materials:

-

Caspase-Glo® 3/7 Assay kit (Promega or equivalent)

-

Treated and control cells in a 96-well white-walled plate

-

Luminometer

-

-

Procedure:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Equilibrate the 96-well plate containing cells to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

An increase in luminescence corresponds to an increase in caspase-3/7 activity.

-

Caption: General Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a potent and selective inhibitor of the Mcl-1 protein. By disrupting the Mcl-1:Bak interaction, it effectively triggers the intrinsic apoptosis pathway, leading to cancer cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on Mcl-1-targeted therapies. Further investigation into the in vivo efficacy and safety profile of this compound and its analogues is warranted to fully assess its therapeutic potential.

References

The Intracellular Journey of Mcl-1 Inhibitor 6: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in a variety of cancers, where it contributes to tumor progression and resistance to therapy.[1] The development of small molecule inhibitors targeting Mcl-1 is a promising therapeutic strategy. This technical guide focuses on Mcl-1 inhibitor 6, a potent and selective inhibitor of Mcl-1, and provides a comprehensive overview of its known characteristics and a detailed guide to elucidating its cellular uptake and distribution, crucial parameters for understanding its mechanism of action and optimizing its therapeutic potential.

This compound: Known Pharmacological Profile

This compound is an orally active and selective inhibitor of the Mcl-1 protein.[2] It exhibits potent antitumor activity and has demonstrated the ability to induce apoptosis in a concentration-dependent manner.[2]

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) | Reference |

| Binding Affinity (Kd) | 0.23 nM | - | [2] |

| Inhibitory Constant (Ki) | 0.02 µM | - | [2] |

| IC50 (Antiproliferative) | 0.36 - 3.02 µM | H929, MV4-11, SK-BR-3, NCI-H23 | [2] |

| Effect on Apoptosis | Significant induction at 1 µM and 5 µM (48h) | H929 | [2] |

| Effect on PARP Cleavage | Remarkable upregulation at 0.1 µM and 5 µM (4h) | H929 | [2] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Route of Administration | Species | Reference |

| Half-life (T1/2) | 2.3 hours | IV (3 mg/kg) | - | [2] |

| Clearance (CL) | 15.18 mL/min•kg | IV (3 mg/kg) | - | [2] |

| Oral Bioavailability | Active | PO | - | [2] |

Elucidating the Cellular Journey: Experimental Protocols

Understanding the cellular uptake, distribution, and subcellular localization of this compound is paramount to fully characterizing its pharmacodynamic profile. While specific experimental data for this compound is not publicly available, this section outlines detailed methodologies for researchers to conduct these critical investigations.

Determination of Cellular Uptake

The following protocol, adapted from established methods for small molecule inhibitors, can be employed to quantify the intracellular concentration of this compound.[3][4]

Objective: To determine the concentration of this compound within cultured cancer cells over time.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., H929)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Extraction solvent (e.g., acetonitrile/methanol mixture)

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Protocol:

-

Cell Seeding: Seed cells in multi-well plates and culture until they reach near confluence.

-

Drug Incubation: Treat the cells with a known concentration of this compound (ideally close to the IC50 value) for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Include a vehicle-treated control.

-

Cell Harvesting and Washing:

-

Aspirate the drug-containing medium.

-

Wash the cells three times with ice-cold PBS to remove extracellular inhibitor.

-

Harvest the cells by trypsinization.

-

-

Cell Lysis and Extraction:

-

Lyse the cells using a suitable buffer.

-

Add the extraction solvent to precipitate proteins and extract the inhibitor.

-

Centrifuge to pellet the cell debris.

-

-

Quantification by HPLC-MS:

-

Analyze the supernatant containing the extracted inhibitor by a validated HPLC-MS method to determine its concentration.

-

Normalize the intracellular concentration to the cell number or total protein content.

-

Workflow for Cellular Uptake Determination

Caption: Workflow for determining the cellular uptake of this compound.

Subcellular Distribution Analysis

Given that Mcl-1 is known to localize to the mitochondria, endoplasmic reticulum (ER), and the nucleus, determining the concentration of this compound in these compartments is of high interest.[5] Subcellular fractionation followed by quantitative analysis is the gold-standard technique for this purpose.[6][7][8]

Objective: To determine the concentration of this compound in different subcellular fractions.

Materials:

-

Cells treated with this compound (from the uptake experiment)

-

Subcellular fractionation kit or buffers (for isolation of nuclei, mitochondria, cytosol, and microsomes)

-

Dounce homogenizer or sonicator

-

Ultracentrifuge

-

Protein assay reagents

-

HPLC-MS system

Protocol:

-

Cell Lysis and Homogenization:

-

Harvest and wash the treated cells as described previously.

-

Resuspend the cell pellet in a hypotonic buffer to swell the cells.

-

Homogenize the cells using a Dounce homogenizer or sonicator to disrupt the plasma membrane while keeping organelles intact.

-

-

Differential Centrifugation:

-

Perform a series of centrifugation steps at increasing speeds to separate the different organelles based on their size and density.

-

Low-speed centrifugation (e.g., 1,000 x g): Pellets nuclei.

-

Medium-speed centrifugation (e.g., 10,000 x g): Pellets mitochondria.

-

High-speed centrifugation (e.g., 100,000 x g): Pellets microsomes (containing ER). The supernatant is the cytosolic fraction.

-

-

-

Fraction Purity Assessment:

-

Analyze each fraction for the presence of specific organelle markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol) by Western blotting to assess the purity of the fractions.

-

-

Inhibitor Extraction and Quantification:

-

Extract this compound from each subcellular fraction using an appropriate solvent.

-

Quantify the inhibitor concentration in each fraction using HPLC-MS.

-

Normalize the amount of inhibitor to the protein content of each fraction.

-

Signaling Pathway of Mcl-1 Inhibition

Caption: Simplified signaling pathway of apoptosis induction by this compound.

Conclusion

This technical guide provides a summary of the known properties of this compound and a detailed framework of experimental protocols for the in-depth characterization of its cellular uptake and subcellular distribution. While specific data for this inhibitor is pending, the outlined methodologies provide a robust starting point for researchers to generate this critical information. A thorough understanding of how this compound enters cancer cells and where it localizes will be invaluable for interpreting its biological activity, identifying potential resistance mechanisms, and guiding its further development as a promising anti-cancer therapeutic.

References

- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods and techniques for in vitro subcellular localization of radiopharmaceuticals and radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subcellular Fractionation [labome.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Mcl-1 Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

Introduction